- Facile one-pot synthesis of weinreb amides from carboxylic acids with POCL3World Journal of Pharmaceutical Research, 2019, 8, 824-835,
Cas no 95091-91-1 (N-methoxy-N-methylpyridine-3-carboxamide)

95091-91-1 structure
Nombre del producto:N-methoxy-N-methylpyridine-3-carboxamide
Número CAS:95091-91-1
MF:C8H10N2O2
Megavatios:166.177201747894
MDL:MFCD11847417
CID:1012014
PubChem ID:10558996
N-methoxy-N-methylpyridine-3-carboxamide Propiedades químicas y físicas
Nombre e identificación
-
- N-methoxy-N-methylnicotinamide
- N-methoxy-N-methylpyridine-3-carboxamide
- 3-Pyridinecarboxamide, N-methoxy-N-methyl-
- N - Methoxy - N - Methylpyridine - 3 - carboxaMide
- N-methyl-N-methoxy-nicotinamide
- KFEZCMOHRDCFIQ-UHFFFAOYSA-N
- 6336AC
- N-Methoxy-N-methyl-3-pyridinecarboxamide
- N-Methoxy-N-methyl-3-pyridinecarboxamide (ACI)
- F1903-0200
- SB53967
- MFCD11847417
- M3099
- AKOS008953236
- DTXCID50392487
- DTXSID50441666
- SCHEMBL434252
- CS-0044200
- DB-335377
- EN300-200428
- VDA09191
- AS-10408
- Y10185
- 95091-91-1
- SY224287
-
- MDL: MFCD11847417
- Renchi: 1S/C8H10N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3
- Clave inchi: KFEZCMOHRDCFIQ-UHFFFAOYSA-N
- Sonrisas: O=C(N(C)OC)C1C=CC=NC=1
Atributos calculados
- Calidad precisa: 166.074227566g/mol
- Masa isotópica única: 166.074227566g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 2
- Complejidad: 161
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 42.4
- Xlogp3: -0.4
N-methoxy-N-methylpyridine-3-carboxamide Información de Seguridad
-
Símbolo:
- Promover:warning
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
N-methoxy-N-methylpyridine-3-carboxamide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114840-1g |
N-methoxy-N-methylnicotinamide |
95091-91-1 | 97% | 1g |
¥64.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114840-5g |
N-methoxy-N-methylnicotinamide |
95091-91-1 | 97% | 5g |
¥185.00 | 2024-04-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M3099-5G |
N-Methoxy-N-methylnicotinamide |
95091-91-1 | >96.0%(GC) | 5g |
¥470.00 | 2024-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N41530-250mg |
N-methoxy-N-methylnicotinamide |
95091-91-1 | 95% | 250mg |
¥668.0 | 2022-04-27 | |
Life Chemicals | F1903-0200-2.5g |
N-methoxy-N-methylpyridine-3-carboxamide |
95091-91-1 | 95% | 2.5g |
$822.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N41530-5g |
N-methoxy-N-methylnicotinamide |
95091-91-1 | 95% | 5g |
¥2168.0 | 2022-04-27 | |
abcr | AB420756-1 g |
N-Methoxy-N-methylpyridine-3-carboxamide, 95%; . |
95091-91-1 | 95% | 1g |
€78.90 | 2023-04-24 | |
Life Chemicals | F1903-0200-1g |
N-methoxy-N-methylpyridine-3-carboxamide |
95091-91-1 | 95% | 1g |
$411.0 | 2023-09-07 | |
TRC | B427480-250mg |
N-methoxy-N-methylnicotinamide |
95091-91-1 | 250mg |
$ 185.00 | 2022-06-07 | ||
Enamine | EN300-200428-2.5g |
N-methoxy-N-methylpyridine-3-carboxamide |
95091-91-1 | 2.5g |
$949.0 | 2023-09-16 |
N-methoxy-N-methylpyridine-3-carboxamide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 5 min, 0 °C
1.2 Reagents: Diisopropylethylamine ; 0 °C
1.3 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 3 h, rt; rt → 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Diisopropylethylamine ; 0 °C
1.3 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 3 h, rt; rt → 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Triethylamine ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
1.2 Reagents: Triethylamine ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
Referencia
- A CO2-Catalyzed Transamidation ReactionJournal of Organic Chemistry, 2021, 86(23), 16867-16881,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Triethylamine , Dicyclohexylcarbodiimide Solvents: Dichloromethane
Referencia
- Synthesis of nornicotine, nicotine and other functionalized derivatives using solid-supported reagents and scavengersJournal of the Chemical Society, 2002, (2), 143-154,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 12 h, 3 bar, 105 °C
Referencia
- An efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative couplingRSC Advances, 2014, 4(57), 30019-30027,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 1 h, 90 °C
Referencia
- One-Pot Direct Synthesis of Weinreb Amides From Aryl and Hetero Aryl Halides Using Co2(CO)8 as an Effective CO Source Under Conventional Thermal HeatingSynthetic Communications, 2015, 45(4), 531-538,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 20 min, 0 °C
1.2 0 °C → rt; 23 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 0 °C → rt; 23 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referencia
- Divergent stereochemical outcomes in the insertion of donor/donor carbenes into the C-H bonds of stereogenic centersChemical Science, 2022, 13(4), 1030-1036,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 75 h, rt
Referencia
- Discovery of CYT997: a structurally novel orally active microtubule targeting agentBioorganic & Medicinal Chemistry Letters, 2009, 19(16), 4639-4642,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 20 min, 120 °C
Referencia
- Mo(CO)6 as a Solid CO Source in the Synthesis of Aryl/Heteroaryl Weinreb Amides under Microwave-Enhanced ConditionAustralian Journal of Chemistry, 2017, 70(1), 44-51,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- One-Pot Assembly and Synthetic Applications of Geminal Acyl/Alkoxy Tetrasubstituted AllenesJournal of Organic Chemistry, 2022, 87(18), 12175-12181,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Triethylamine , Triphosgene Solvents: Dichloromethane ; 0 °C; rt
Referencia
- Direct synthesis of Weinreb amides from carboxylic acids using triphosgeneLetters in Organic Chemistry, 2007, 4(1), 20-22,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 18 h, 90 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Synthesis and antiproliferative activity of pyridinylcarbonylpyrimidines against melanoma cell lineBulletin of the Korean Chemical Society, 2011, 32(4), 1209-1214,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 4 h, rt
Referencia
- Preparation of heterocyclic compounds with affinity to muscarinic receptors, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, 0 °C; overnight, 0 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Analogues of Fenarimol Are Potent Inhibitors of Trypanosoma cruzi and Are Efficacious in a Murine Model of Chagas DiseaseJournal of Medicinal Chemistry, 2012, 55(9), 4189-4204,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Thionyl chloride ; 1 h, 90 °C; 90 °C → rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 1.5 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 1.5 h, rt
Referencia
- Gold(I)-Catalyzed Nucleophilic Allylation of Azinium Ions with AllylboronatesAngewandte Chemie, 2022, 61(22),,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Oxalyl chloride , Diphenylcyclopropenone Solvents: Dichloromethane
1.2 Reagents: Diisopropylethylamine ; rt
1.3 Solvents: Dichloromethane ; rt
1.2 Reagents: Diisopropylethylamine ; rt
1.3 Solvents: Dichloromethane ; rt
Referencia
- One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agentSynthetic Communications, 2019, 49(6), 790-798,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 20 min, 0 °C
1.2 0 °C; 0 °C → rt; 23 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 0 °C; 0 °C → rt; 23 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Referencia
- Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C-H insertion of donor/donor carbenesChemical Science, 2020, 11(2), 494-498,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Pivaloyl chloride
1.3 -
1.4 Reagents: Triethylamine
1.2 Reagents: Pivaloyl chloride
1.3 -
1.4 Reagents: Triethylamine
Referencia
- Convenient conversion of acids to Weinreb's amidesSynthetic Communications, 1999, 29(18), 3215-3219,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ; rt; 25 °C
Referencia
- Design, synthesis and biological evaluation of anti-pancreatic cancer activity of plinabulin derivatives based on the co-crystal structureBioorganic & Medicinal Chemistry, 2018, 26(8), 2061-2072,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile
Referencia
- Observations on the DDQ oxidation of 1-acyldihydropyridines - a synthetic applicationSynthesis, 2001, (12), 1784-1789,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
Referencia
- Preparation of pyridinylpropanoic acid derivatives as αvβ3 and αvβ5 integrin inhibitors, World Intellectual Property Organization, , ,
N-methoxy-N-methylpyridine-3-carboxamide Raw materials
- Nicotinyl Chloride
- 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 3-pyridinyl ester
- Cobalt Carbonyl (Stabilized with 1-5% Hexane)
- Hexacarbonylmolybdenum
- N,O-Dimethylhydroxylamine
- pyridine-3-carbonyl chloride hydrochloride
- 3-Bromopyridine
- Niacin
- N,O-Dimethylhydroxylamine hydrochloride
N-methoxy-N-methylpyridine-3-carboxamide Preparation Products
N-methoxy-N-methylpyridine-3-carboxamide Literatura relevante
-
Tuan Thanh Dang,Anqi Chen,Abdul Majeed Seayad RSC Adv. 2014 4 30019
-
Ahmed Kamal,Md. Ashraf,Shaik Thokhir Basha,S. M. Ali Hussaini,Shamshair Singh,M. V. P. S. Vishnuvardhan,Boppana Kiran,Balasubramanian Sridhar Org. Biomol. Chem. 2016 14 1382
-
3. Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengersIan R. Baxendale,Gloria Brusotti,Masato Matsuoka,Steven V. Ley J. Chem. Soc. Perkin Trans. 1 2002 143
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos piridinas y derivados Piridinocarboxamidas
- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos piridinas y derivados ácidos piridinocarboxílicos y derivados Piridinocarboxamidas
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:95091-91-1)N-methoxy-N-methylpyridine-3-carboxamide

Pureza:99%
Cantidad:100g
Precio ($):266.0